1,2,3,4-Tetrahydrophenanthrene

描述

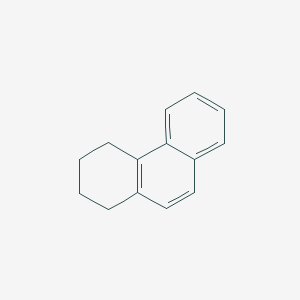

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydrophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCDAQNSQBHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873048 | |

| Record name | 1,2,3,4-Tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-08-7, 73493-69-3 | |

| Record name | Phenanthrene, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073493693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Tetrahydrophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3,4-Tetrahydrophenanthrene synthesis from naphthalene

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophenanthrene from Naphthalene (B1677914)

Introduction

This compound is a partially saturated polycyclic aromatic hydrocarbon (PAH) that serves as a crucial structural motif in various biologically active molecules and as a valuable intermediate in synthetic organic chemistry. Its synthesis from readily available starting materials like naphthalene is a topic of significant interest for researchers in materials science and drug development. This technical guide provides a detailed overview of the primary synthetic routes to this compound, with a principal focus on the classical Haworth synthesis, which directly utilizes naphthalene. Alternative methods, such as the catalytic hydrogenation of phenanthrene (B1679779), are also discussed. This document presents detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: The Haworth Synthesis

The Haworth synthesis, a classic method for creating polycyclic aromatic systems, is the most direct and widely cited route for preparing this compound starting from naphthalene.[1][2] The synthesis involves a four-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular cyclization, and a final reduction. The target molecule, this compound, is the penultimate intermediate before the final aromatization to phenanthrene.[2][3]

Figure 1: General workflow of the Haworth synthesis for this compound.

Experimental Protocols for Haworth Synthesis

Step 1: Friedel-Crafts Acylation of Naphthalene This step involves the acylation of naphthalene with succinic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] To ensure the acylation occurs preferentially at the beta-position (C-2) of the naphthalene ring, which is necessary for the angular fusion to form the phenanthrene skeleton, the reaction must be conducted at temperatures above 60°C.[1]

-

Reagents: Naphthalene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent).

-

Procedure: A stirred mixture of naphthalene and succinic anhydride in nitrobenzene is cooled in an ice bath. Anhydrous AlCl₃ is added portion-wise, keeping the temperature below 10°C. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 70-80°C for several hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The product, β-(2-naphthoyl)propionic acid, is isolated by steam distillation to remove the nitrobenzene, followed by filtration and recrystallization.

Step 2: Clemmensen Reduction of β-(2-Naphthoyl)propionic Acid The ketone carbonyl group of the propionic acid derivative is reduced to a methylene (B1212753) group using the Clemmensen reduction.

-

Reagents: β-(2-Naphthoyl)propionic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (B28343).

-

Procedure: Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution. The β-(2-naphthoyl)propionic acid, amalgamated zinc, concentrated HCl, and toluene are refluxed for 24-48 hours. Additional portions of HCl may be added during the reflux period. After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed, dried, and evaporated to yield γ-(2-naphthyl)butyric acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) The resulting γ-(2-naphthyl)butyric acid is cyclized to form the third ring. This intramolecular acylation is promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[2]

-

Reagents: γ-(2-Naphthyl)butyric acid, concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

-

Procedure: γ-(2-Naphthyl)butyric acid is dissolved in concentrated sulfuric acid and the mixture is heated on a steam bath for a short period (e.g., 30 minutes). Alternatively, the acid can be heated with PPA. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid, 1-keto-1,2,3,4-tetrahydrophenanthrene, is filtered, washed thoroughly with water, sodium bicarbonate solution, and again with water, then dried.

Step 4: Clemmensen Reduction of 1-Keto-1,2,3,4-tetrahydrophenanthrene The final step to obtain the target compound is the reduction of the newly formed ketone.

-

Reagents: 1-Keto-1,2,3,4-tetrahydrophenanthrene, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), ethanol (B145695), toluene.

-

Procedure: The keto-intermediate is refluxed with amalgamated zinc, concentrated HCl, and a mixture of ethanol and toluene for 24-48 hours. The workup is similar to the first reduction step. The final product, this compound, is purified by vacuum distillation or recrystallization.

Quantitative Data for Haworth Synthesis

The yields for the Haworth synthesis can vary depending on the specific reaction conditions and scale. The following table summarizes representative data from literature.

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference(s) |

| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic Anhydride, AlCl₃, Nitrobenzene, >60°C | 70-85% | [1] |

| 2 | Clemmensen Reduction | Zn(Hg), conc. HCl, Toluene, Reflux | 80-90% | [2] |

| 3 | Intramolecular Cyclization | H₂SO₄ or PPA, Heat | >90% | [2] |

| 4 | Clemmensen Reduction | Zn(Hg), conc. HCl, Toluene, Reflux | 75-85% | [2] |

Alternative Route: Catalytic Hydrogenation of Phenanthrene

While not a synthesis from naphthalene, the catalytic hydrogenation of phenanthrene is a highly efficient method to produce this compound if phenanthrene is a more accessible starting material. This process involves the selective saturation of one of the external aromatic rings. The reaction network can lead to various hydrogenated products, including di-, tetra-, octa-, and perhydrophenanthrenes.[5][6]

Figure 2: Reaction network for the hydrogenation of phenanthrene (PHE).[5]

Experimental Protocol for Catalytic Hydrogenation

-

Reagents & Equipment: Phenanthrene, decalin (solvent), catalyst (e.g., Ni/NiAlOₓ, Pt/Al₂O₃), high-pressure autoclave reactor, hydrogen gas (H₂).

-

Procedure: The catalyst is typically pre-reduced in a tube furnace under a hydrogen flow at elevated temperatures (e.g., 400-520°C).[6][7] A solution of phenanthrene in decalin is loaded into the autoclave along with the activated catalyst. The reactor is sealed, purged with hydrogen, and then pressurized to the desired level (e.g., 5.0-12.0 MPa).[6][8] The mixture is heated to the reaction temperature (e.g., 300-420°C) with stirring for a specified duration (e.g., 1-6 hours).[6][8] After cooling and depressurization, the catalyst is filtered off, and the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity. The product can be isolated via fractional distillation or chromatography.

Quantitative Data for Catalytic Hydrogenation

Catalyst choice and reaction conditions significantly impact product distribution. Below is a summary of data from various studies.

| Catalyst | Temperature (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | 1,2,3,4-THP Selectivity (%) | Reference(s) |

| Coal Shale (1 wt%) | 420 | N/A (N₂ atm) | ~6% | 54% (of converted products) | [7] |

| Ni/NiAlOₓ | 300 | 5.0 | High | Not specified (major product is perhydrophenanthrene) | [6] |

| 0.5Pt/Ni/NiAlOₓ | 300 | 5.0 | 96% | Not specified (major product is perhydrophenanthrene) | [9] |

| Co-Mo/Al₂O₃ | 350 | 6.8 | High | Intermediate product | [9] |

Note: Many studies on deep hydrogenation aim for the fully saturated perhydrophenanthrene, making this compound an intermediate. Optimizing conditions for its selective synthesis requires careful control of reaction time, temperature, and catalyst activity.

Other Synthetic Approaches

While the Haworth synthesis is the most direct route from naphthalene, other notable methods for constructing the phenanthrene ring system exist.

-

Bardhan-Sengupta Synthesis: This is another classical method that builds the phenanthrene skeleton through the cyclodehydration of a substituted cyclohexanol (B46403) derivative.[10][11] It offers excellent regiocontrol but is a more convergent synthesis that does not start directly from naphthalene.[1][11]

-

Modern Palladium-Catalyzed Reactions: Contemporary methods, such as the palladium-catalyzed annulation of internal alkynes with 2-phenyl-1-cyclohexenyl triflates, provide efficient routes to substituted 1,2,3,4-tetrahydrophenanthrenes.[12] These methods offer high yields and generality but often require more complex, pre-functionalized starting materials.

Conclusion

The synthesis of this compound from naphthalene is most classically and directly achieved via the multi-step Haworth synthesis . This method provides a logical and reliable pathway from simple, bulk starting materials. For researchers with access to phenanthrene, catalytic hydrogenation offers a more direct and high-yield alternative, although controlling the selectivity to obtain the desired tetahydro-product over more saturated derivatives can be challenging. The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and the specific substitution patterns desired on the final molecule.

References

- 1. Phenanthrene synthesis [quimicaorganica.org]

- 2. datapdf.com [datapdf.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]

- 7. The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts [mdpi.com]

- 8. rep.ksu.kz [rep.ksu.kz]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of Phenanthrene by Bardhan-Sengupta Method Explain the proce.. [askfilo.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 1,2,3,4-Tetrahydrophenanthrene using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,2,3,4-Tetrahydrophenanthrene using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols, data interpretation, and includes a workflow for structural elucidation.

Introduction to this compound and the Role of NMR

This compound is a partially saturated polycyclic aromatic hydrocarbon (PAH). Its structure consists of a phenanthrene (B1679779) core with one of the terminal aromatic rings fully hydrogenated. This structural feature imparts a combination of aromatic and aliphatic characteristics to the molecule, making its precise characterization crucial for applications in medicinal chemistry, materials science, and environmental analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a complete picture of the molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in publicly accessible databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally related compounds such as phenanthrene and tetralin.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-4 | ~ 2.8 - 3.0 | m | - | 4H |

| H-2, H-3 | ~ 1.8 - 2.0 | m | - | 4H |

| H-5, H-10 | ~ 7.8 - 8.0 | d | ~ 8.0 | 2H |

| H-6, H-9 | ~ 7.4 - 7.6 | t | ~ 7.5 | 2H |

| H-7, H-8 | ~ 7.5 - 7.7 | t | ~ 7.5 | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 | ~ 29 - 31 |

| C-2, C-3 | ~ 22 - 24 |

| C-4a, C-10a | ~ 135 - 137 |

| C-4b, C-8a | ~ 130 - 132 |

| C-5, C-10 | ~ 126 - 128 |

| C-6, C-9 | ~ 125 - 127 |

| C-7, C-8 | ~ 128 - 130 |

Interpretation of NMR Spectra

¹H NMR Spectrum: The proton NMR spectrum of this compound can be divided into two distinct regions:

-

Aliphatic Region (δ 1.5 - 3.5 ppm): The eight protons of the tetrahydronaphthalene moiety (H-1, H-2, H-3, and H-4) are expected to appear in this upfield region. The benzylic protons (H-1 and H-4) will be deshielded and resonate at a lower field compared to the other methylene (B1212753) protons (H-2 and H-3) due to their proximity to the aromatic ring. These signals will likely appear as complex multiplets due to geminal and vicinal couplings.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The six protons on the two fully aromatic rings will resonate in this downfield region. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the fused aliphatic ring. Protons in the "bay region" (H-5 and H-10) are expected to be the most deshielded due to steric compression.

¹³C NMR Spectrum: The carbon-13 NMR spectrum will also show distinct signals for the aliphatic and aromatic carbons:

-

Aliphatic Carbons (δ 20 - 40 ppm): The four sp³ hybridized carbons of the saturated ring will appear in this region.

-

Aromatic Carbons (δ 120 - 140 ppm): The ten sp² hybridized carbons of the aromatic rings will be observed in this downfield region. Quaternary carbons (C-4a, C-4b, C-8a, and C-10a) will typically show weaker signals compared to the protonated carbons.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: Typical ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard single pulse (zg30) |

| Spectral Width | 16 ppm |

| Acquisition Time | 2-4 s |

| Relaxation Delay | 1-2 s |

| Number of Scans | 8-16 |

| Temperature | 298 K |

Table 4: Typical ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Proton-decoupled single pulse (zgpg30) |

| Spectral Width | 240 ppm |

| Acquisition Time | 1-2 s |

| Relaxation Delay | 2-5 s |

| Number of Scans | 1024 or more |

| Temperature | 298 K |

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

Conclusion

This technical guide has outlined the essential aspects of characterizing this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed experimental protocols and applying the principles of spectral interpretation, researchers can confidently confirm the structure of this molecule. The provided workflow and data tables serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 1,2,3,4-Tetrahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,3,4-Tetrahydrophenanthrene. The information presented herein is essential for the accurate identification and characterization of this and related partially hydrogenated polycyclic aromatic hydrocarbons (PH-PAHs) in complex matrices.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic degradation of the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Ion Identity |

| 182 | 100.0 | [M]•+ (Molecular Ion) |

| 181 | 22.8 | [M-H]•+ |

| 167 | 45.5 | [M-CH₃]•+ |

| 165 | 21.2 | [M-H-H₂]•+ or [M-CH₅]•+ |

| 154 | 30.3 | [M-C₂H₄]•+ (Retro-Diels-Alder) |

| 153 | 48.5 | [M-C₂H₅]•+ |

| 152 | 34.8 | [M-C₂H₆]•+ |

| 141 | 14.1 | [M-C₃H₅]•+ |

| 128 | 10.6 | [C₁₀H₈]•+ (Naphthalene moiety) |

| 91 | 12.1 | [C₇H₇]•+ (Tropylium ion) |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for partially saturated polycyclic aromatic hydrocarbons. The initial event is the removal of an electron to form the molecular ion (m/z 182), which is the base peak, indicating its relative stability. Subsequent fragmentation proceeds through a series of logical bond cleavages and rearrangements.

A key fragmentation mechanism is the retro-Diels-Alder (RDA) reaction occurring in the saturated ring, leading to the expulsion of a neutral ethylene (B1197577) molecule (C₂H₄) and the formation of a stable ion at m/z 154. The loss of a methyl radical (CH₃) to form the ion at m/z 167 is also a significant pathway, likely initiated by cleavage of the benzylic C-C bond followed by rearrangement. A cascade of hydrogen and small alkyl radical losses from the molecular ion and major fragment ions accounts for the other observed peaks.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. The following provides a representative experimental protocol for the analysis of this and similar polycyclic aromatic hydrocarbons.

3.1. Sample Preparation

Samples containing this compound should be dissolved in a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration suitable for GC-MS analysis, typically in the low to mid ng/µL range.

3.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of PAHs.

-

Injector Temperature: 280-300 °C.

-

Injection Mode: Splitless injection is commonly used for trace analysis to maximize the transfer of the analyte to the column.

-

Oven Temperature Program:

-

Initial temperature: 60-90 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 300-320 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

**3.

Solubility Profile of 1,2,3,4-Tetrahydrophenanthrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2,3,4-Tetrahydrophenanthrene (C₁₄H₁₄, Molar Mass: 182.26 g/mol ) is a saturated derivative of the polycyclic aromatic hydrocarbon phenanthrene.[1][2][3][4] Its partial saturation alters its physicochemical properties compared to its fully aromatic counterpart, influencing its solubility, reactivity, and biological activity. The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For researchers, this information is crucial for designing synthetic routes, developing purification methods such as recrystallization, and preparing solutions for analysis or screening. In the context of drug development, understanding solubility is a cornerstone of pre-formulation studies, impacting drug delivery, bioavailability, and ultimately, therapeutic efficacy.

This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in common organic solvents. It provides a structured approach to understanding and determining this key parameter.

Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not publicly available. The IUPAC-NIST Solubility Data Series, a comprehensive resource for solubility information, does not currently list this compound in its compilations for polycyclic aromatic hydrocarbons in neat organic solvents.[5][6][7][8]

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound, as a nonpolar aromatic hydrocarbon, is generally soluble in nonpolar and moderately polar organic solvents. It is reported to be insoluble in water.

Representative Quantitative Solubility Table (Hypothetical Data)

To illustrate the desired format for presenting quantitative solubility data, the following table has been generated with hypothetical values. Researchers who determine the experimental solubility of this compound are encouraged to populate a similar table with their empirical findings.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) - Hypothetical | Molar Solubility (mol/L) - Hypothetical |

| n-Hexane | C₆H₁₄ | 0.1 | 25 | 5.2 | 0.285 |

| Toluene | C₇H₈ | 2.4 | 25 | 25.8 | 1.416 |

| Chloroform | CHCl₃ | 4.1 | 25 | 45.1 | 2.474 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | 15.3 | 0.839 |

| Acetone | C₃H₆O | 5.1 | 25 | 10.5 | 0.576 |

| Ethanol | C₂H₅OH | 5.2 | 25 | 3.1 | 0.170 |

| Methanol | CH₃OH | 6.6 | 25 | 1.2 | 0.066 |

Note: The values presented in this table are for illustrative purposes only and are not based on experimental data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound in organic solvents. These protocols are based on established analytical techniques.[9][10][11][12][13][14][15]

Gravimetric Method

This is a classic and straightforward method for determining solubility.[9][10][11][13]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Calculation:

-

Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Volume of solvent (V_solvent): The volume of the aliquot of saturated solution taken.

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is generally faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of light.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. The λ_max should be determined by scanning the UV-Vis spectrum of a dilute solution.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, filter an aliquot of the supernatant using a syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Concentration of the diluted solution (C_diluted): Use the equation from the calibration curve to calculate the concentration from the measured absorbance.

-

Concentration of the saturated solution (C_saturated): C_diluted * Dilution Factor

-

Solubility ( g/100 mL): C_saturated (in g/mL) * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of a solid in a liquid and the logical relationship between the key steps.

References

- 1. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 2. Phenanthrene, 1,2,3,4-tetrahydro- (CAS 1013-08-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [stenutz.eu]

- 4. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents - UNT Digital Library [digital.library.unt.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. [PDF] IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents | Semantic Scholar [semanticscholar.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) core with one of its aromatic rings saturated. This structural feature imparts distinct physical and chemical properties that are of interest in various fields, including organic synthesis, materials science, and toxicology. As a partially hydrogenated derivative of phenanthrene, it serves as a key intermediate in chemical reactions and as a model compound for studying the effects of hydrogenation on the properties of PAHs. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical processes and analytical workflows.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 182.26 g/mol | --INVALID-LINK-- |

| CAS Number | 1013-08-7 | --INVALID-LINK-- |

| Melting Point | 34 °C | --INVALID-LINK-- |

| Boiling Point | 173.05 °C at 11.25 mmHg | --INVALID-LINK-- |

| Density | 1.060 g/mL | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- (for parent compound) |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[1] | (Inferred from parent compound) |

Chemical Properties

| Property | Description | Source |

| Chemical Structure | A phenanthrene molecule with one terminal aromatic ring fully saturated. | --INVALID-LINK-- |

| Reactivity | Undergoes further hydrogenation to form octahydro- and perhydro-phenanthrene derivatives. The aromatic portion can undergo electrophilic substitution reactions. | --INVALID-LINK-- |

| Synthesis | Commonly synthesized by the catalytic hydrogenation of phenanthrene. | --INVALID-LINK-- |

Spectroscopic Data

| Spectroscopy | Key Features |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 182. |

| ¹H NMR | Aromatic protons, benzylic protons, and aliphatic protons in the saturated ring are expected to show distinct signals. |

| ¹³C NMR | Shows signals for both aromatic and aliphatic carbons. |

| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending. |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are crucial for reproducible research. Below are representative experimental protocols.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Due to its relatively high boiling point, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

Protocol:

-

A small volume of the liquid sample is placed in a distillation flask.

-

The flask is connected to a vacuum source, and the pressure is lowered to a stable value.

-

The sample is heated, and the temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound in complex mixtures.

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation: The components of the sample are separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of all components.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum, showing the mass-to-charge ratio of the fragment ions, is recorded.

-

Identification: The mass spectrum of the peak corresponding to this compound is compared to a reference spectrum in a library for positive identification.

Mandatory Visualizations

Catalytic Hydrogenation of Phenanthrene

The primary route for the synthesis of this compound is through the catalytic hydrogenation of phenanthrene. This process can yield various hydrogenated products depending on the reaction conditions.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural and Physicochemical Properties

1,2,3,4-Tetrahydrophenanthrene is a molecule with the chemical formula C₁₄H₁₄ and a molecular weight of approximately 182.27 g/mol .[1] Its structure consists of a phenanthrene (B1679779) core with one of the terminal aromatic rings being fully saturated.

Structure:

(A 2D representation of the this compound structure)

The physicochemical properties of this compound have been characterized, and the available quantitative data is summarized in the tables below.

Table 1: Identification and Basic Properties

| Property | Value | Reference |

| CAS Number | 1013-08-7 | [1] |

| Molecular Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.2610 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1CCc2c(C1)ccc3ccccc23 | [1] |

| InChIKey | UXNCDAQNSQBHEN-UHFFFAOYSA-N | [1] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Unit | Conditions | Reference |

| Boiling Point | 446.2 | K | at 0.015 bar | |

| Enthalpy of Formation (gas) | 92.30 ± 1.30 | kJ/mol | Standard Conditions | |

| Enthalpy of Fusion | 17.26 | kJ/mol | Standard Conditions | |

| Entropy of Fusion | 36.91 | J/mol·K | at 302.6 K |

Synthesis and Experimental Protocols

A common synthetic route to this compound was reported in The Journal of Organic Chemistry in 1971. While the full, detailed experimental protocol from this specific publication could not be retrieved for this guide, the general approach to synthesizing such partially saturated PAHs often involves catalytic hydrogenation of the parent aromatic compound, phenanthrene, under controlled conditions to achieve selective saturation of one ring.

General Synthetic Approach (Hypothetical Workflow):

Based on general organic chemistry principles for similar transformations, a plausible synthetic workflow is outlined below. This is a generalized representation and not a direct protocol from the cited literature.

Key Experimental Considerations (General):

-

Catalyst Selection: The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure, solvent) is crucial for the selective hydrogenation of one aromatic ring while preserving the others.

-

Purification: The crude product of such a reaction is typically a mixture of the desired product, other isomers (like 9,10-dihydrophenanthrene), and unreacted starting material. Purification is often achieved through column chromatography followed by recrystallization.

-

Analytical Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the phenanthrene scaffold is present in numerous natural products and biologically active molecules. Phenanthrene derivatives have been investigated for a range of activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.

The partially saturated nature of this compound provides a three-dimensional structure that can be valuable in drug design for probing receptor binding pockets. It can serve as a rigid scaffold for the attachment of various functional groups to explore structure-activity relationships (SAR).

Derivatives of tetrahydrophenanthrene have been explored in different contexts. For instance, 1-keto-1,2,3,4-tetrahydrophenanthrene was one of the first synthetic compounds to be investigated as a xenoestrogen due to its structural similarity to estrone.[1] Although it was later found to have very weak estrogenic activity, this historical context highlights the long-standing interest in this class of molecules in medicinal chemistry.

Conclusion

References

1,2,3,4-Tetrahydrophenanthrene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,4-tetrahydrophenanthrene, its metabolic fate, and detailed analytical protocols relevant to its detection in biological matrices. This information is curated to support research and development activities where this compound or its metabolites are of interest.

Core Data Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) with the following key identifiers and physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 1013-08-7 | [1][2] |

| Molecular Formula | C₁₄H₁₄ | [2] |

| Molecular Weight | 182.26 g/mol | [2] |

| Melting Point | 34 °C | [3] |

| Boiling Point | 446.2 K at 0.015 bar | [1] |

| Density | 1.060 g/mL | [3] |

| Molar Volume | 171.9 mL/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 17.26 kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 62.80 kJ/mol | [4] |

| LogP (Octanol/Water Partition Coefficient) | 4.86 | [4] |

| Water Solubility (log10WS) | -5.13 mol/L | [4] |

Metabolic Pathway and Significance

While this compound itself is not typically a primary focus in drug development, its metabolic pathway is of significant interest as it serves as a model for the metabolic activation of carcinogenic PAHs. Phenanthrene, a related compound, is metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) and epoxide hydrolase to form diol epoxides.[5] These reactive intermediates can bind to DNA, leading to mutations and potentially cancer. The major, non-carcinogenic end-product of this pathway is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), which can be used as a biomarker for exposure to and metabolic activation of PAHs.[6][7]

A derivative, 1-Keto-1,2,3,4-tetrahydrophenanthrene, was initially investigated as a potential synthetic estrogen due to its structural similarity to estrone.[8] However, subsequent studies revealed that it binds only weakly to estrogen receptors and lacks significant estrogenic or anti-estrogenic activity in functional assays.[8][9] It did, however, exhibit some weak androgenic and anti-androgenic properties in vitro.[8][9]

Below is a diagram illustrating the metabolic activation of phenanthrene, a process analogous to that of other PAHs.

Experimental Protocols: Analysis of trans, anti-PheT in Biological Samples

The following is a detailed methodology for the analysis of r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), a key metabolite, in human urine and plasma. This protocol is adapted from established methods for biomarker analysis.[6][10]

1. Sample Preparation

-

Internal Standard: Add a known amount of a deuterated internal standard, such as [D₁₀]PheT, to the biological sample (urine or plasma).[10]

-

Enzymatic Hydrolysis: Treat the sample with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites, releasing the free form of trans, anti-PheT.[6][10]

2. Extraction and Purification

-

Solid-Phase Extraction (SPE): Perform an initial purification and concentration of the analyte using a solid-phase extraction cartridge. A mixed-mode cation exchange cartridge can be effective for this purpose.[10]

-

High-Performance Liquid Chromatography (HPLC): Further purify the fraction containing trans, anti-PheT using HPLC.[6][10]

3. Derivatization (for GC-MS analysis)

-

Silylate the purified sample to increase its volatility for gas chromatography analysis.[6]

4. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the silylated sample using GC-MS with negative ion chemical ionization (NICI) and selected ion monitoring (SIM) for high sensitivity and specificity.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Alternatively, the purified sample can be analyzed by LC-MS with electrospray ionization (ESI).[10]

5. Quantification

-

Quantify the amount of trans, anti-PheT in the sample by comparing the signal of the analyte to that of the internal standard.

Below is a workflow diagram summarizing the analytical procedure.

References

- 1. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 2. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Phenanthrene, 1,2,3,4-tetrahydro- (CAS 1013-08-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. r-1,t-2,3,c-4-Tetrahydroxy-1,2,3,4-tetrahydrophenanthrene in human urine: a potential biomarker for assessing polycyclic aromatic hydrocarbon metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Keto-1,2,3,4-tetrahydrophenanthrene - Wikipedia [en.wikipedia.org]

- 9. Re-evaluation of the first synthetic estrogen, 1-keto-1,2,3, 4-tetrahydrophenanthrene, and bisphenol A, using both the ovariectomised rat model used in 1933 and additional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined analysis of r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in smokers' plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon (PAH), represents a core structural motif in a variety of biologically active molecules. Its rigid, three-dimensional framework has served as a foundational scaffold in the exploration of synthetic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, characterization, and the pivotal role of its derivatives in early drug discovery.

The Dawn of Synthetic Estrogens: The Discovery of 1-Keto-1,2,3,4-tetrahydrophenanthrene

The history of this compound is intrinsically linked to the quest for synthetic hormones in the early 20th century. In 1933, J.W. Cook and C.L. Hewett reported the synthesis of 1-keto-1,2,3,4-tetrahydrophenanthrene, a compound that would become a significant milestone in medicinal chemistry.[1] This synthesis was driven by the structural similarities between the phenanthrene (B1679779) nucleus and the steroidal hormones, particularly estrone. The researchers hypothesized that simplified, synthetic analogs of these complex natural products might exhibit similar physiological activity.

The work of Cook and Hewett led to the landmark discovery that 1-keto-1,2,3,4-tetrahydrophenanthrene was the first synthetic compound to exhibit estrogenic activity, albeit weak.[2] This finding opened the door to the field of non-steroidal estrogens and demonstrated that the full steroidal structure was not a prerequisite for hormonal activity. Although later studies revealed that its estrogenic and antiestrogenic effects were negligible, it was found to possess some mixed androgenic and antiandrogenic properties in vitro.[2]

Synthetic Pathways to the this compound Core

The synthesis of the this compound scaffold has been approached through two primary strategies: the construction of the phenanthrene ring system followed by partial saturation, or the direct synthesis of the tetrahydro-derivative.

Synthesis of 1-Keto-1,2,3,4-tetrahydrophenanthrene (Cook and Hewett, 1933)

Experimental Protocol: A Generalized Approach to the Synthesis of 1-Keto-1,2,3,4-tetrahydrophenanthrene (Based on Haworth Synthesis Principles)

This protocol is a representative example of how 1-keto-1,2,3,4-tetrahydrophenanthrene could be synthesized using classical methods.

-

Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. This reaction yields a mixture of isomeric naphthoylpropionic acids.

-

Reduction of the Ketone: The keto group of the naphthoylpropionic acid is reduced to a methylene (B1212753) group. A common method for this transformation is the Clemmensen reduction, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).

-

Intramolecular Cyclization: The resulting naphthylbutyric acid is then cyclized to form the third ring. This is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which promotes an intramolecular Friedel-Crafts acylation.

-

Formation of the Ketone: The cyclized product is a tetralone derivative, which is 1-keto-1,2,3,4-tetrahydrophenanthrene.

Conversion of 1-Keto-1,2,3,4-tetrahydrophenanthrene to this compound

The parent compound, this compound, can be readily prepared from its keto-derivative by standard reduction methods.

The Clemmensen reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4]

Experimental Protocol: Clemmensen Reduction of 1-Keto-1,2,3,4-tetrahydrophenanthrene

-

Preparation of Zinc Amalgam: Mossy zinc is treated with a solution of mercuric chloride to create an amalgam on the surface of the zinc.

-

Reduction Reaction: The 1-keto-1,2,3,4-tetrahydrophenanthrene is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene. The mixture is heated under reflux for several hours.

-

Work-up: After cooling, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation or chromatography.

The Wolff-Kishner reduction provides an alternative, base-catalyzed method for the deoxygenation of ketones.[5][6][7][8][9] This method is particularly useful for substrates that are sensitive to strong acids.

Experimental Protocol: Wolff-Kishner Reduction of 1-Keto-1,2,3,4-tetrahydrophenanthrene (Huang-Minlon Modification)

-

Hydrazone Formation: 1-Keto-1,2,3,4-tetrahydrophenanthrene is heated with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. This initially forms the hydrazone in situ.

-

Decomposition of the Hydrazone: The temperature of the reaction mixture is raised to allow for the decomposition of the hydrazone, with the evolution of nitrogen gas, to form the methylene group.

-

Work-up and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ether), and the organic layer is washed, dried, and concentrated. The resulting this compound is then purified.

Catalytic Hydrogenation of Phenanthrene

A more direct route to this compound is the partial catalytic hydrogenation of phenanthrene. This method involves the selective saturation of one of the terminal aromatic rings.

Experimental Protocol: Catalytic Hydrogenation of Phenanthrene

-

Reaction Setup: Phenanthrene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in a high-pressure autoclave. A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, is added to the solution.[10][11][12]

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is heated and stirred for a specified period. The reaction conditions (temperature, pressure, catalyst, and reaction time) are crucial for achieving selective hydrogenation to the desired tetrahydrophenanthrene.[10][11][12]

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated. The product mixture, which may contain unreacted phenanthrene, 9,10-dihydrophenanthrene, and more highly saturated derivatives, is then purified by chromatography or recrystallization to isolate this compound.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄ | [13][14][15] |

| Molecular Weight | 182.26 g/mol | [13][14][15] |

| CAS Number | 1013-08-7 | [13][14][15] |

| Appearance | Solid | |

| Melting Point | 29-31 °C | |

| Boiling Point | 340-342 °C at 760 mmHg | |

| Triple Point Temperature | 302.550 K | [14] |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Aromatic protons (multiplet, ~7.1-8.0 ppm), Benzylic protons (multiplet, ~2.8-3.0 ppm), Aliphatic protons (multiplet, ~1.8-2.0 ppm) | |

| ¹³C NMR | Aromatic carbons (~122-138 ppm), Benzylic carbons (~29-30 ppm), Aliphatic carbons (~23 ppm) | [16] |

| Infrared (IR) | Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2930, 2860 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹) | |

| Mass Spectrometry (EI) | Molecular ion (m/z): 182 (base peak), Major fragments: 167, 154, 153, 152 | [13][17] |

Mandatory Visualization

Caption: Synthesis of this compound from Naphthalene.

Caption: Catalytic Hydrogenation Pathways of Phenanthrene.[18][19]

Conclusion

The discovery of this compound and its derivatives emerged from the pioneering efforts to synthesize non-steroidal hormone analogs. The initial synthesis of 1-keto-1,2,3,4-tetrahydrophenanthrene by Cook and Hewett in 1933 was a seminal event that spurred the development of synthetic medicinal chemistry. While the initial biological rationale for its synthesis proved to be modest, the chemical pathways developed for its creation and modification have become integral to the broader field of polycyclic aromatic hydrocarbon chemistry. The methods for its synthesis, including classical named reactions and catalytic hydrogenation, remain relevant to modern organic synthesis. This historical perspective and the accompanying technical data provide a valuable resource for researchers and professionals in drug development and related scientific disciplines.

References

- 1. 262. The synthesis of compounds related to the sterols, bile acids, and oestrus-producing hormones. Part I. 1 : 2-cycloPentenophenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 1-Keto-1,2,3,4-tetrahydrophenanthrene - Wikipedia [en.wikipedia.org]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. rep.ksu.kz [rep.ksu.kz]

- 12. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]

- 13. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 14. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. PHENANTHRENE,1,2,3,4-TETRA-(1013-08-7) 13C NMR spectrum [chemicalbook.com]

- 17. Phenanthrene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 18. diva-portal.org [diva-portal.org]

- 19. researchgate.net [researchgate.net]

Unveiling Nature's Arsenal: A Technical Guide to 1,2,3,4-Tetrahydrophenanthrene Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of 1,2,3,4-tetrahydrophenanthrene derivatives and their close structural analogs, primarily 9,10-dihydrophenanthrenes. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound Analogs

While true this compound derivatives are rare in nature, their isomers, 9,10-dihydrophenanthrenes, are more commonly found, particularly within the plant kingdom. The principal families of flowering plants that serve as rich sources for these compounds are the Orchidaceae and Juncaceae .

-

Orchidaceae Family: A vast and diverse family of flowering plants, orchids are a prominent source of dihydrophenanthrene derivatives. The genus Dendrobium is particularly noteworthy, with numerous species reported to produce a variety of these compounds. Other genera within the Orchidaceae family that have been identified as sources include Bletilla, Coelogyne, Cymbidium, and Eria.[1][2]

-

Juncaceae Family: Commonly known as rushes, the Juncaceae family is another significant source of dihydrophenanthrene derivatives. Species within the genus Juncus have been extensively studied, leading to the isolation and characterization of a wide array of these compounds.[3][4]

Quantitative Data on Isolated Dihydrophenanthrene Derivatives

The yield of 9,10-dihydrophenanthrene (B48381) derivatives from natural sources can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction and purification methods employed. The following tables summarize the quantitative data from various studies on the isolation of these compounds from Dendrobium and Juncus species.

Table 1: Quantitative Yields of Dihydrophenanthrene Derivatives from Dendrobium Species

| Compound | Plant Source | Starting Material (Weight) | Yield (mg) | Reference |

| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | Dendrobium virgineum | 2.5 g (EtOAc extract fraction) | 5 | [5][6] |

| Unnamed dihydrophenanthrene derivative | Dendrobium virgineum | 2.5 g (EtOAc extract fraction) | 6 | [5][6] |

| Gigantol | Dendrobium virgineum | 553 mg (extract fraction) | 541 | [5] |

| Dendroinfundin A | Dendrobium infundibulum | Not Specified | Not Specified | [7][8] |

| Dendroinfundin B | Dendrobium infundibulum | Not Specified | Not Specified | [7][8] |

| Two unnamed dihydrophenanthrene derivatives | Dendrobium terminale | Not Specified | Not Specified | [9][10] |

Table 2: Quantitative Yields of Dihydrophenanthrene Derivatives from Juncus Species

| Compound | Plant Source | Starting Material (Weight) | Yield (mg) | Reference |

| Dehydrojuncusol | Juncus maritimus | 215 g (crude methanolic extract) | Not specified for individual compound | [11] |

| Ensifolin A-M (13 compounds) | Juncus ensifolius | 1.62 kg (dried whole plant) | Not specified for individual compounds | [12] |

| 2-hydroxy-1,7-dimethyl-5-vinyl-9,10-dihydrophenanthrene | Juncus ensifolius | 1.62 kg (dried whole plant) | Not specified for individual compounds | [12] |

| Juncuenin B | Juncus ensifolius | 1.62 kg (dried whole plant) | Not specified for individual compounds | [12] |

| Compressin A and B | Juncus compressus | 2.2 kg (dried whole plant) | Not specified for individual compounds | [3] |

| Articulin A-J (10 compounds) | Juncus articulatus | 2.6 kg (dried whole plant) | Not specified for individual compounds | [4] |

Experimental Protocols: Isolation and Purification

The following is a representative, detailed protocol for the isolation and purification of 9,10-dihydrophenanthrene derivatives from plant material, based on methodologies reported in the literature.[3][11][12]

Part 1: Extraction and Solvent Partitioning

-

Plant Material Preparation: Air-dry the whole plant material (e.g., Juncus ensifolius, 1.62 kg) at room temperature and grind it into a coarse powder.[12]

-

Methanol (B129727) Extraction: Percolate the powdered plant material with methanol (e.g., 50 L) at room temperature.[12]

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 300 g).[12]

-

Solvent-Solvent Partitioning:

-

Dissolve the crude extract in 50% aqueous methanol.

-

Perform sequential liquid-liquid partitioning with n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

-

Collect and concentrate each solvent fraction separately. The chloroform/dichloromethane and ethyl acetate fractions are typically enriched with phenanthrene (B1679779) derivatives.[3][12]

-

Part 2: Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC):

-

Subject the chloroform-soluble fraction (e.g., 12 g) to VLC on a silica (B1680970) gel column.[12]

-

Elute with a gradient solvent system, such as cyclohexane-ethyl acetate-methanol, to yield several major fractions.[12]

-

-

Gel Filtration Chromatography:

-

Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC):

-

Employ MPLC and/or preparative HPLC for the final purification of individual compounds.

-

Both normal-phase and reverse-phase columns can be used depending on the polarity of the target compounds.

-

Monitor the separation using a UV detector and collect the fractions corresponding to the desired peaks.

-

-

Structure Elucidation:

Biological Activities and Signaling Pathways

Naturally occurring 9,10-dihydrophenanthrene derivatives have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anti-cancer) effects.[1][14] These activities are often mediated through the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Effects via MAPK and NF-κB Pathways

Several dihydrophenanthrene derivatives exhibit potent antioxidant and anti-inflammatory properties. These effects are, in part, mediated by the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][9]

-

MAPK Pathway: The MAPK cascade is a crucial signaling pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. Certain dihydrophenanthrenes have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and JNK, thereby downregulating the inflammatory response.[9][15]

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Some dihydrophenanthrene derivatives can suppress the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[9]

Cytotoxic Effects via Apoptosis Pathway

Certain dihydrophenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][14] This anti-cancer effect is often attributed to the induction of apoptosis, or programmed cell death.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Some dihydrophenanthrenes have been found to modulate the expression of key proteins in the apoptosis pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[15]

Conclusion

Naturally occurring 9,10-dihydrophenanthrene derivatives, predominantly found in the Orchidaceae and Juncaceae plant families, represent a promising class of bioactive compounds with potential applications in drug development. Their demonstrated antioxidant, anti-inflammatory, and cytotoxic activities, mediated through the modulation of key signaling pathways such as MAPK, NF-κB, and apoptosis, warrant further investigation. This technical guide provides a foundational resource for researchers to explore these fascinating natural products, from their isolation and characterization to the elucidation of their mechanisms of action. The provided data and protocols aim to facilitate and inspire future research in this exciting field.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of Dendrobium nobile derived phenanthrenes in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 15. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Aromaticity of 1,2,3,4-Tetrahydrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydrophenanthrene, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), presents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. Understanding the distribution of aromaticity within this molecule is crucial for predicting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the aromaticity of this compound. It details the computational methodologies for calculating key aromaticity indices, presents illustrative quantitative data, and outlines the logical workflow for such theoretical studies.

Introduction to the Aromaticity of Partially Hydrogenated PAHs

Phenanthrene is a three-ring aromatic hydrocarbon with a characteristic angular fusion. Its aromaticity is not uniformly distributed across the three rings. Theoretical studies have shown that the two outer rings of phenanthrene exhibit a higher degree of aromaticity compared to the central ring. The process of hydrogenation, which involves the addition of hydrogen atoms to one of the rings, leads to the formation of this compound. This partial saturation breaks the continuous π-electron conjugation in the hydrogenated ring, thereby eliminating its aromatic character.

The primary focus of theoretical studies on this compound is to quantify the aromaticity of the remaining two rings and to understand the electronic influence of the saturated ring on the overall molecule. It is hypothesized that the terminal, fully conjugated benzene (B151609) ring retains a high degree of aromaticity, while the central ring, now fused to a non-aromatic, saturated ring, may experience a modulation of its aromatic character.

Theoretical Framework and Computational Methodology

The assessment of aromaticity is not based on a single, directly observable property but rather on a set of computational and theoretical indices. The most commonly employed methods for quantifying aromaticity are based on geometric, magnetic, and electronic criteria.

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, defined as:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene), and R_i is the actual bond length in the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character.

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring center (NICS(1)). Aromatic rings exhibit diatropic ring currents in the presence of an external magnetic field, leading to negative (shielded) NICS values. Antiaromatic rings have positive (deshielded) NICS values, and non-aromatic rings have NICS values close to zero.

Computational Protocol

A typical theoretical study on the aromaticity of this compound involves the following steps:

-

Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p). This step provides the equilibrium geometry and the bond lengths required for HOMA calculations.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

NICS Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The NICS values are then obtained from these shielding tensors.

-

Data Analysis: The calculated bond lengths are used to compute the HOMA indices for each ring. The NICS values are analyzed to determine the magnetic aromaticity of each ring.

The following diagram illustrates the typical workflow for a computational study of aromaticity.

Quantitative Data on Aromaticity Indices

| Molecule | Ring | HOMA | NICS(1) (ppm) | Aromaticity Character |

| Benzene | A | 1.000 | -10.2 | Aromatic |

| Phenanthrene | A (outer) | ~0.95 | ~ -9.5 | Aromatic |

| B (central) | ~0.75 | ~ -6.0 | Moderately Aromatic | |

| This compound | A (aromatic) | ~0.98 | ~ -10.0 | Aromatic |

| B (central) | ~0.80 | ~ -7.0 | Moderately Aromatic | |

| C (saturated) | ~0.05 | ~ -1.0 | Non-aromatic |

Note: The values for phenanthrene and this compound are illustrative and based on general trends observed in computational studies of PAHs. The exact values will depend on the level of theory and basis set used.

The logical relationship between phenanthrene and its hydrogenated derivative is depicted in the following diagram.

Discussion and Implications

The theoretical analysis of this compound's aromaticity provides valuable insights for researchers in drug development and materials science. The presence of a highly aromatic ring adjacent to a saturated, non-planar ring creates a unique electronic and structural environment.

-

For Drug Development: The distinct aromatic and non-aromatic regions of the molecule can influence its binding affinity and selectivity to biological targets. The aromatic portion may engage in π-π stacking or cation-π interactions, while the saturated part can provide a flexible scaffold for conformational adjustments. Understanding the local aromaticity can aid in the rational design of novel therapeutics with improved pharmacodynamic and pharmacokinetic profiles.

-

For Materials Science: The electronic properties of this compound-based materials, such as their conductivity and optical properties, are directly related to the degree of π-electron delocalization. The ability to tune the aromaticity through partial hydrogenation offers a strategy for designing organic materials with tailored electronic characteristics for applications in organic electronics and sensors.

Conclusion